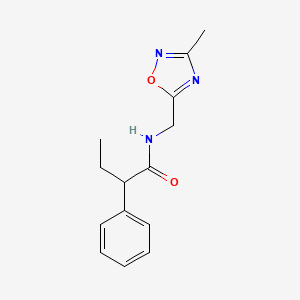

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with carboxylic acids and a wide range of their derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine, has a molecular weight of 203.25 g/mol .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds as Lipoxygenase Inhibitors

Heterocyclic compounds, including those with 1,3,4-oxadiazole rings, have been investigated for their biological activities, particularly as lipoxygenase inhibitors. The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives demonstrated moderately good activities against lipoxygenase enzyme, pointing to potential applications in targeting inflammation and other LOX-mediated pathologies (Aziz‐ur‐Rehman et al., 2016).

Chemical Genetics and Apoptosis Inducers

The field of chemical genetics utilizes small molecules to study biological systems and discover new drugs. A review highlighted the use of a cell- and caspase-based apoptosis induction assay for identifying small molecules with apoptosis-inducing activities, including compounds with 1,2,4-oxadiazole rings. This approach has facilitated the discovery of potential anticancer agents and their molecular targets, underscoring the utility of such compounds in drug discovery and understanding biological pathways (S. Cai, J. Drewe, & S. Kasibhatla, 2006).

Insecticidal Activity and Structure-Activity Relationship

The synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings has shown significant insecticidal activities against pests like the diamondback moth. This research provides insights into the relationship between chemical structure and insecticidal efficacy, offering a foundation for developing novel pest control agents (L. Qi et al., 2014).

Pharmacological Evaluation for Toxicity Assessment and Anticancer Activity

A study focused on the computational and pharmacological evaluation of novel derivatives, including those with 1,3,4-oxadiazole rings, for various biological activities such as toxicity assessment, tumor inhibition, and anti-inflammatory actions. This research demonstrates the potential of these compounds in medicinal chemistry, highlighting their therapeutic prospects (M. Faheem, 2018).

Corrosion Inhibition in Industrial Applications

The inhibitive properties of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole on corrosion, biocorrosion, and scaling of brass in simulated cooling water systems have been examined. The findings suggest applications in industrial maintenance and protection, highlighting the role of such compounds in extending the life of metal infrastructure (A. Rochdi et al., 2014).

Wirkmechanismus

- Further research is needed to identify the exact target(s) and their role in the context of its anti-infective activity .

- For example, 1,3,4-oxadiazole derivatives have been reported to act on enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-12(11-7-5-4-6-8-11)14(18)15-9-13-16-10(2)17-19-13/h4-8,12H,3,9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOUHTBDFCPIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2782980.png)

![Methyl 4-[[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2782981.png)

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2782987.png)

![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2782997.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783001.png)